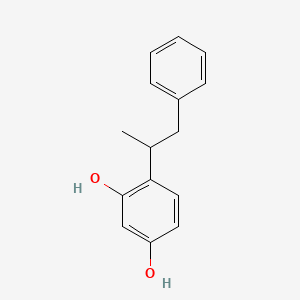

4-(1-phenylpropan-2-yl)benzene-1,3-diol

説明

4-(1-Phenylpropan-2-yl)benzene-1,3-diol is a substituted dihydroxybenzene derivative characterized by a 1-phenylpropan-2-yl group attached to the 4-position of the benzene-1,3-diol core. These include fluorescence behavior, antimicrobial activity, and enzyme inhibition, which are influenced by the substituent’s electronic, steric, and aggregation effects .

特性

分子式 |

C15H16O2 |

|---|---|

分子量 |

228.29 g/mol |

IUPAC名 |

4-(1-phenylpropan-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C15H16O2/c1-11(9-12-5-3-2-4-6-12)14-8-7-13(16)10-15(14)17/h2-8,10-11,16-17H,9H2,1H3 |

InChIキー |

NGQMLDWNBTVAAC-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=CC=CC=C1)C2=C(C=C(C=C2)O)O |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Optimization

The Friedel-Crafts alkylation of resorcinol with α-methylstyrene (isopropenylbenzene) in the presence of a solid acid catalyst (e.g., H₂SO₄-SiO₂) is the most direct route. The reaction proceeds via carbocation formation at the β-position of α-methylstyrene, followed by electrophilic aromatic substitution at the 4-position of resorcinol.

Key Conditions:

-

Catalyst: H₂SO₄-SiO₂ (1:1 mass ratio)

-

Solvent: Toluene

-

Temperature: 95°C

-

Molar Ratio: Resorcinol:α-methylstyrene = 2.5:1 (prevents over-alkylation)

Typical Workflow:

-

Resorcinol, α-methylstyrene, and catalyst are refluxed in toluene under nitrogen.

-

Post-reaction, the catalyst is removed via hot filtration.

-

The crude product is purified by recrystallization (n-hexane/toluene).

Table 1: Optimization of Friedel-Crafts Alkylation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 wt% | Maximizes carbocation stability |

| Reaction Time | 4–5 h | Balances conversion vs. side reactions |

| Solvent Polarity | Toluene | Enhances regioselectivity |

Hydrogenation of 4-(1-Phenylprop-1-en-2-yl)benzene-1,3-diol

Post-Alkylation Saturation

The intermediate 4-(1-phenylprop-1-en-2-yl)benzene-1,3-diol, obtained from Method 1, undergoes catalytic hydrogenation to saturate the double bond.

Conditions:

-

Catalyst: 10% Pd/C (5–10 wt%)

-

Solvent: Ethyl acetate/methanol (4:1 v/v)

-

Pressure: 3–5 bar H₂

-

Temperature: 50–60°C

Outcome:

Table 2: Hydrogenation Efficiency Across Catalysts

| Catalyst | H₂ Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C | 5 | 6 | 92 |

| Raney Ni | 10 | 12 | 78 |

| PtO₂ | 3 | 8 | 85 |

Base-Mediated Coupling with 1-Phenylpropan-2-one

Nucleophilic Aromatic Substitution

An alternative route involves coupling resorcinol with 1-phenylpropan-2-one under strongly basic conditions. This method, adapted from piperidinone-resorcinol coupling protocols, requires deprotonation of resorcinol to enhance nucleophilicity.

Conditions:

-

Base: KOtBu (2.2 equiv)

-

Solvent: DMF/water (3:1 v/v)

-

Temperature: 100°C (microwave-assisted)

Mechanism:

-

Deprotonation of resorcinol forms a phenoxide ion.

-

Nucleophilic attack on the ketone generates a tetrahedral intermediate.

-

Elimination of water yields the alkylated product.

Yield: 68–72% (lower due to competing side reactions).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Friedel-Crafts + H₂ | High yield (88%), minimal steps | Requires H₂ handling | Industrial (kg-scale) |

| Base-Mediated Coupling | No carbocation rearrangements | Lower yield, harsh conditions | Lab-scale |

Industrial-Scale Considerations

The Friedel-Crafts/hydrogenation approach is favored for large-scale synthesis due to:

化学反応の分析

反応の種類: レゾルシンは、フェノールに典型的なさまざまな化学反応を起こします。これらには、次のようなものが含まれます。

一般的な試薬と条件:

酸化: レゾルシンは、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。

還元: 水素化ホウ素ナトリウムなどの試薬を使用して還元することができます。

置換: ハロゲン化は、酸性条件下で塩素や臭素などのハロゲンを使用して達成することができます。

主要な生成物:

酸化: ベンゾキノンを生成します。

還元: ジヒドロキシベンゼンを生成します。

置換: ハロゲン化レゾルシンを形成します.

4. 科学研究への応用

レゾルシンは、科学研究において幅広い用途を持っています。

科学的研究の応用

Resorcinol has a wide range of applications in scientific research:

作用機序

レゾルシンは、いくつかのメカニズムを通じてその効果を発揮します。

角質剥離作用: ケラチンを分解することにより、硬く、鱗状で、ざらざらした皮膚の除去に役立ちます.

抗菌および抗真菌作用: 細胞壁を破壊することにより、細菌や真菌の増殖を抑制します.

類似化合物:

カテコール (1,2-ジヒドロキシベンゼン): 1 位と 2 位にヒドロキシル基を持つもう1つの異性体ベンゼンジオールです。

ハイドロキノン (1,4-ジヒドロキシベンゼン): 1 位と 4 位にヒドロキシル基を持つ異性体ベンゼンジオールです.

レゾルシンの独自性:

類似化合物との比較

Fluorescence and Solvent Effects

- Thiadiazole Derivatives (C1, C7, NTBD): Exhibit pH-dependent dual fluorescence in aqueous solutions. For example, C1 (methyl-thiadiazole) shows solvent-dependent aggregation, with three fluorescence bands in DMSO and a single band in methanol .

- Azo Derivatives () : Display strong absorption in visible spectra due to the azo (-N=N-) chromophore. Substitutions like nitro groups (e.g., IND-Y) enhance halochromic properties .

- Target Compound: The phenylpropan-2-yl group may reduce fluorescence quantum yield compared to thiadiazole derivatives due to increased non-radiative decay from steric hindrance. However, its aromaticity could stabilize excited states in non-polar solvents .

Solubility and Aggregation

- NTBD and C7 (Heptyl-thiadiazole): Long alkyl chains promote micelle formation in aqueous solutions, enhancing solubility in non-polar solvents .

- Azo Dyes () : Polar substituents (e.g., hydroxyl, methoxy) improve aqueous solubility, while nitro groups reduce it .

- Target Compound: Moderate solubility in polar solvents (e.g., ethanol) is expected due to the balance between the hydrophilic diol groups and hydrophobic phenylpropan-2-yl chain .

Antimicrobial Effects

- Thiadiazole Derivatives (C1, NTBD) : Synergistic antifungal activity with Amphotericin B against Candida species. NTBD’s naphthalene group enhances membrane disruption in fungal cells .

- Azo Compounds (): 4h and 4i derivatives show potent antibacterial activity against S. aureus and L. monocytogenes (MIC 3× lower than lead compounds) .

- Target Compound : The phenylpropan-2-yl group may confer moderate antibacterial activity but likely less than azo or thiadiazole derivatives due to reduced electrophilicity .

Enzyme Inhibition

- CBED () : Dual inhibition of xanthine oxidase (XO) and NLRP3 inflammasome via chloroaryl interactions .

- Indazole Derivatives () : 4-[1-(3-Methylbut-2-en-1-yl)-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol binds estrogen receptors with a distance of 2.3 Å, suggesting strong receptor-ligand interactions .

- Target Compound: Potential for enzyme inhibition via π-π stacking with the phenyl group, though activity may be weaker than halogenated or trifluoromethylated analogs .

Spectroscopic Characterization

- Thiadiazole Derivatives: FTIR and fluorescence spectroscopy reveal cis/trans-enol tautomerism and anion/cation forms in different pH conditions .

- Azo Dyes : UV-Vis spectra show λmax shifts (450–550 nm) depending on substituents (e.g., nitro groups redshift absorption) .

- Target Compound : Expected IR peaks for -OH (3200–3500 cm<sup>-1</sup>) and aromatic C-H (3000–3100 cm<sup>-1</sup>). NMR would show splitting patterns from the branched phenylpropan-2-yl group .

Q & A

Q. What are the established synthetic routes for 4-(1-phenylpropan-2-yl)benzene-1,3-diol, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or condensation reactions. A representative protocol includes:

- Step 1: Reacting resorcinol (1,3-dihydroxybenzene) with 1-phenylpropan-2-ol in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃) under anhydrous conditions .

- Step 2: Temperature control (10–80°C) to avoid side reactions like over-alkylation.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Critical parameters include: - Catalyst stoichiometry (excess AlCl₃ may degrade the product).

- Solvent choice (polar aprotic solvents like dichloromethane improve regioselectivity).

- Reaction time (monitored via TLC to prevent byproduct formation).

Yields range from 40–60%, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(1-phenylpropan-2-yl)benzene-1,3-diol?

Methodological Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR: Assign hydroxyl protons (δ 5.2–5.8 ppm, broad) and aromatic carbons (δ 110–150 ppm). The 1-phenylpropan-2-yl group shows a doublet for the methyl group (δ 1.2–1.5 ppm) and a multiplet for the benzylic proton (δ 3.0–3.5 ppm) .

- IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.

- Mass Spectrometry (MS): ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 256.3, with fragmentation patterns indicating loss of the propan-2-yl group .

- Melting Point: Reported range 120–125°C (decomposition may occur above 130°C) .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability: Susceptible to oxidation due to phenolic hydroxyl groups. Store under inert gas (N₂ or Ar) in amber glass vials to prevent photodegradation .

- Temperature: –20°C for long-term storage; avoid freeze-thaw cycles.

- Incompatibilities: Reactive with strong acids/bases and oxidizing agents (e.g., H₂O₂, KMnO₄). Use PPE (gloves, face shield) during handling .

Q. How can researchers assess the biological activity of 4-(1-phenylpropan-2-yl)benzene-1,3-diol?

Methodological Answer:

- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .

- Antioxidant Activity: Use DPPH radical scavenging assays (λ = 517 nm) with ascorbic acid as a positive control. EC₅₀ values < 50 μM indicate significant activity .

- Cell-Based Studies: Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays. Ensure solvent controls (DMSO ≤ 0.1%) to avoid false positives .

Advanced Questions

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

- Dose-Response Reproducibility: Conduct triplicate assays across independent labs to rule out batch variability.

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., quinone derivatives) that may contribute to discrepancies .

- Structural Analog Comparison: Compare activity with analogs like 4-(1-phenylethyl)benzene-1,3-diol (CAS 85-27-8) to isolate substituent effects .

Q. What advanced techniques address stereochemical challenges in this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times and optical rotation ([α]D²⁵) confirm configuration .

- X-ray Crystallography: Single-crystal analysis (Mo-Kα radiation) reveals dihedral angles between aromatic rings (e.g., 45–60°), influencing intermolecular interactions .

- Dynamic NMR: Variable-temperature ¹H NMR (298–373 K) detects hindered rotation of the propan-2-yl group, confirming atropisomerism .

Q. How does hydroxyl group positioning influence reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: The 1,3-dihydroxy motif directs electrophilic substitution to the para position. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (e.g., 4-methoxyphenyl) in THF/H₂O (3:1) at 80°C .

- Protection Strategies: Protect hydroxyls as TMS ethers (using TMSCl/imidazole) to prevent catalyst poisoning. Deprotect post-reaction with TBAF .

Q. What computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME or Schrödinger’s QikProp to estimate logP (2.1–2.5), aqueous solubility (–3.2 log mol/L), and CYP450 inhibition .

- Docking Studies: AutoDock Vina models interactions with target proteins (e.g., estrogen receptor-α). Grid parameters: 25 ų box centered on the binding site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。